(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

enzymology decarboxylation kinetics L-aromatic amino acid decarboxylase

D-erythro-DOPS is the essential reference standard for quantifying the pharmacologically inactive erythro impurity in Droxidopa drug substance per ICH Q3A/Q3B. Unlike L-threo-DOPS, this stereoisomer is not decarboxylated by AADC and cannot substitute Droxidopa pharmacologically. It is the definitive negative control for AADC stereoselectivity assays and is required for chiral HPLC method validation to ensure batch-to-batch enantiomeric purity. Select this compound when a non-inhibitory, non-substrate DOPS stereoisomer is needed for experimental design.

Molecular Formula C₉H₁₁NO₅
Molecular Weight 213.19
CAS No. 51829-98-2
Cat. No. B1145492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
CAS51829-98-2
Synonyms(-)-erythro-3,4-Dihydroxyphenylserine;  D-erythro-3,4-Dihydroxyphenylserine
Molecular FormulaC₉H₁₁NO₅
Molecular Weight213.19
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile for (2R,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid (CAS 51829-98-2), the D-erythro Diastereomer of Droxidopa


(2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid (CAS 51829-98-2), also known as D-erythro-3,4-dihydroxyphenylserine or D-erythro-DOPS, is one of the four stereoisomers of 3,4-dihydroxyphenylserine (DOPS) [1]. It is the enantiomer of L-erythro-DOPS and a diastereomer of the clinically approved norepinephrine prodrug Droxidopa (L-threo-DOPS, CAS 23651-95-8) [1]. The compound is primarily utilized as a pharmacopoeial reference standard and impurity marker in the analytical quality control of Droxidopa drug substance and finished product [2].

Why In-Class DOPS Stereoisomers Cannot Be Interchanged: Stereochemical Specificity of Decarboxylation and Norepinephrine Formation


The four stereoisomers of DOPS exhibit fundamentally different substrate specificities for L-aromatic amino acid decarboxylase (AADC), the enzyme responsible for converting DOPS into norepinephrine (NE) [1]. Only the L-threo isomer (Droxidopa) is efficiently decarboxylated to yield the natural (–)-norepinephrine; the D-erythro isomer (target compound) is essentially not decarboxylated, and any NE formed from erythro isomers bears the unnatural (+) configuration and functions as a false neurotransmitter [1][2]. Consequently, (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid cannot serve as a substitute for L-threo-DOPS in any pharmacological, biochemical, or clinical application. The quantitative evidence below establishes the precise differentiation metrics that govern scientific selection and procurement decisions.

Quantitative Differentiation Evidence for (2R,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid (D-erythro-DOPS) Versus L-threo-DOPS (Droxidopa) and Other Stereoisomers


In Vitro Decarboxylation: L-threo-DOPS Is Efficiently Decarboxylated by AADC; D-erythro-DOPS Is Not

In vitro decarboxylation assays using purified hog renal L-aromatic amino acid decarboxylase demonstrated that decarboxylation occurs specifically with the L-isomer and not with the D-isomer of DOPS [1]. Under optimal conditions (10 μM pyridoxal phosphate, 37 °C, pH 8.6), L-threo-DOPS exhibited Km = 4 × 10⁻⁴ M and Vmax = 2.80 nmol noradrenaline/mg protein/min, whereas no decarboxylation product was detected for D-erythro-DOPS [1]. A separate study using rat brain and kidney decarboxylase confirmed that D-threo- and D-erythro-DOPS were 'scarcely decarboxylated' [2].

enzymology decarboxylation kinetics L-aromatic amino acid decarboxylase

Vascular Contractile Response: NE Formed from L-threo-DOPS Is Biologically Active; NE from Erythro-DOPS Is Not

In helically cut strips of isolated rabbit aorta, norepinephrine (10⁻⁸ g/mL) generated from L-threo-DOPS via enzymatic decarboxylation elicited a contractile response equal to 95% of that produced by authentic (–)-norepinephrine [1]. In contrast, NE formed from racemic erythro-DOPS under identical conditions produced no detectable contractile response [1]. This demonstrates that the NE species derived from erythro-DOPS (the unnatural (+)-norepinephrine) is pharmacologically inactive at adrenergic receptors mediating vascular contraction.

vascular pharmacology norepinephrine bioactivity rabbit aorta assay

Brain Monoamine Modulation: Erythro-DOPS Increases Brain Noradrenaline and Decreases Serotonin/Dopamine; Threo-DOPS Has No Effect

Intraperitoneal administration of L-erythro-DOPS (200 mg/kg) to rats produced a marked increase in brain noradrenaline concentration (reported as the unnatural d-form) and a concomitant decrease in both serotonin and dopamine levels [1]. Under identical experimental conditions, L-threo-DOPS (200 mg/kg i.p.) had no significant effect on any brain monoamine level measured [1]. A parallel study using DL-erythro-DOPS (200 mg/kg i.p.) in mice confirmed a significant increase in brain noradrenaline, whereas DL-threo-DOPS again showed no effect [2].

neurochemistry monoamine neurotransmission brain catecholamines

Locomotor Activity Modulation: DL-erythro-DOPS Suppresses MAO Inhibitor-Induced Hyperactivity; DL-threo-DOPS Has No Effect

In mice pretreated with the MAO inhibitor β-phenylisopropylhydrazine, intraperitoneal administration of DL-erythro-DOPS (200 mg/kg) significantly suppressed the locomotor stimulation induced by the MAO inhibitor, while an equivalent dose of DL-threo-DOPS (200 mg/kg i.p.) produced no suppression [1]. A lower dose of DL-erythro-DOPS (100 mg/kg i.p.) elicited only slight suppression, establishing a dose-response relationship [1]. The locomotor suppression by DL-erythro-DOPS correlated with a significant increase in brain noradrenaline concentration, whereas DL-threo-DOPS did not alter brain amine levels [1].

behavioral pharmacology locomotor activity mania models

Learning and Memory: L-threo-DOPS Facilitates Spatial Learning; L-erythro-DOPS Attenuates It

In a water maze paradigm, intraventricular injection of L-threo-DOPS (5 μg) into rats markedly facilitated learning performance, an effect blocked by the β-adrenoceptor antagonist propranolol (1–2 μg), consistent with β-adrenoceptor activation by endogenously formed (–)-norepinephrine [1]. In contrast, an identical intraventricular dose of L-erythro-DOPS (5 μg) significantly attenuated learning performance, an effect attributed to the formation of unnatural (+)-norepinephrine acting as a false neurotransmitter [1]. Brain NA, MHPG, and normetanephrine concentrations were elevated following L-threo-DOPS but not after L-erythro-DOPS [1].

cognitive neuroscience spatial learning noradrenergic modulation

Recommended Procurement and Application Scenarios for (2R,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid (D-erythro-DOPS)


Pharmacopoeial Reference Standard for Droxidopa Impurity Profiling

The primary industrial application of (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is as a certified reference standard for the identification, quantification, and control of the D-erythro-DOPS impurity in Droxidopa drug substance and finished dosage forms. Given that D-erythro-DOPS is enzymatically inert and produces pharmacologically inactive (+)-norepinephrine that can act as a false neurotransmitter [1], regulatory guidelines (ICH Q3A/Q3B) mandate its monitoring. Validated HPLC-UV and LC-MS/MS methods employing this compound as an external standard enable accurate quantification of the erythro impurity at specification limits typically ≤ 0.1% [2].

Stereochemical Selectivity Studies of L-Aromatic Amino Acid Decarboxylase (AADC)

The compound serves as a critical tool for investigating the stereochemical specificity of AADC. Because D-erythro-DOPS is not a substrate for AADC, it can be used as a negative control in decarboxylation assays to validate enzyme stereoselectivity [1]. In contrast, D-threo-DOPS acts as a competitive inhibitor of L-threo-DOPS decarboxylation (approximately 50% inhibition at 0.125 mM) [1], making the erythro isomer the appropriate choice when a non-inhibitory, non-substrate DOPS stereoisomer is required for experimental design.

False Neurotransmitter Mechanism Research in Central Noradrenergic Systems

Unlike L-threo-DOPS, which yields natural (–)-norepinephrine and facilitates β-adrenoceptor-mediated learning [2], erythro-DOPS isomers generate unnatural (+)-norepinephrine that accumulates in monoaminergic neurons, displaces endogenous serotonin and dopamine, and disrupts normal neurotransmission [3][4]. This unique pharmacological profile makes D-erythro-DOPS valuable for investigating false neurotransmitter mechanisms, catecholamine storage dynamics, and the role of stereochemistry in adrenergic receptor activation.

Analytical Method Development and Validation for Chiral Purity

D-erythro-DOPS is essential for developing and validating chiral chromatographic methods (e.g., using cyclodextrin-based chiral stationary phases or chiral derivatization) capable of resolving the four DOPS stereoisomers [5]. Such methods are required for enantiomeric purity testing of Droxidopa batches, where the presence of the D-erythro impurity must be reliably distinguished from the D-threo and L-erythro isomers, which have distinct pharmacological and toxicological profiles [1].

Quote Request

Request a Quote for (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.